molecular formula C7H6BrNO3 B12342636 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan

2-Bromo-5-(2-nitroprop-1-en-1-yl)furan

Cat. No.: B12342636
M. Wt: 232.03 g/mol
InChI Key: NTCSJAIZGNPUBU-SNAWJCMRSA-N
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Description

2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . This compound is characterized by a furan ring substituted with a bromine atom and a nitroprop-1-en-1-yl group. It is primarily used in research settings and has various applications in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then reacted with a nitroalkene to form the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-nitroprop-1-en-1-yl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Various oxidized forms depending on the specific reaction conditions.

Scientific Research Applications

2-Bromo-5-(2-nitroprop-1-en-1-yl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-nitroprop-1-en-1-yl)furan involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2-nitroprop-1-en-1-yl)furan is unique due to its furan ring, which imparts different chemical properties compared to benzene derivatives. The presence of both bromine and nitro groups allows for diverse chemical reactivity, making it a valuable compound in synthetic chemistry and material science .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-bromo-5-[(E)-2-nitroprop-1-enyl]furan

InChI

InChI=1S/C7H6BrNO3/c1-5(9(10)11)4-6-2-3-7(8)12-6/h2-4H,1H3/b5-4+

InChI Key

NTCSJAIZGNPUBU-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(O1)Br)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=C(O1)Br)[N+](=O)[O-]

Origin of Product

United States

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